[(2-methoxyphenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-methoxyphenylmethyl intermediate, followed by the introduction of the 1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl group through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process typically involves chromatography techniques to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
(2-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
(2-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar aromatic properties.
Cresol: A group of aromatic organic compounds with hydroxyl and methyl groups.
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure.
Uniqueness
(2-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H23N3O |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C16H23N3O/c1-13(2)11-19-12-14(9-18-19)8-17-10-15-6-4-5-7-16(15)20-3/h4-7,9,12-13,17H,8,10-11H2,1-3H3 |
InChI Key |
RWUNDVLDIRASOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.